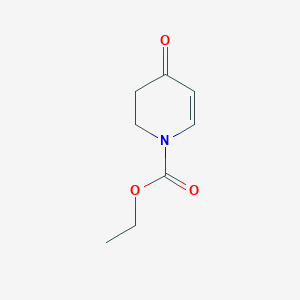

1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by a pyridine ring fused with a dihydro-4-oxo structure, and an ethyl ester functional group. It is known for its diverse biological activities and is used in various scientific research and industrial applications.

Mécanisme D'action

Target of Action

Ethyl 4-oxo-2,3-dihydropyridine-1-carboxylate is a derivative of pyridazine . Pyridazine derivatives have been shown to be ‘privileged structures’ in medicinal chemistry and have been utilized against a range of biological targets . .

Mode of Action

It is suggested that the compound may interact with its targets through hydrogen bonds . The compound has a nearly planar conformation, and in the crystal, the molecules form chains propagating parallel to the a-axis through bifurcated hydrogen bonds between the NH group and the two carbonyl oxygen atoms .

Biochemical Pathways

It is suggested that the compound may be a potential inhibitor of the glycolytic process by which many cancer cells derive an appreciable proportion of their energy requirement .

Result of Action

The compound may exhibit antimicrobial activity . It is suggested that the compound may be a potential inhibitor of the glycolytic process by which many cancer cells derive an appreciable proportion of their energy requirement .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the intermediate hydrazone, which then undergoes cyclization to yield the desired pyridazinone derivative .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Analyse Des Réactions Chimiques

Types of Reactions

1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various substituted pyridazinone derivatives, which can exhibit different biological activities and properties .

Applications De Recherche Scientifique

1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyridazine: Another heterocyclic compound with similar biological activities.

Pyridazinone: A closely related compound with a similar structure but different functional groups.

Benzoxazine: Shares some structural similarities and biological activities.

Uniqueness

1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester is unique due to its specific combination of a pyridine ring, dihydro-4-oxo structure, and ethyl ester group. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound in various research and industrial applications .

Activité Biologique

1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester, also known as ethyl 4-oxo-2,3-dihydropyridine-1-carboxylate, is a compound with significant biological activity. It has garnered interest in various fields, particularly in pharmacology and medicinal chemistry, due to its potential therapeutic effects.

Chemical Structure and Properties

The compound features a pyridine ring with a carboxylic acid and ethyl ester group, characterized by its dihydro-4-oxo structure. This unique configuration contributes to its diverse biological activities.

Antiproliferative Activity

Research indicates that derivatives of ethyl 4-oxo-2,3-dihydropyridine-1-carboxylate exhibit antiproliferative properties against various cancer cell lines, including:

- Lung Cancer

- Colon Cancer

- Brain Cancer

These compounds inhibit cancer cell growth through mechanisms that may involve the modulation of cell cycle progression and apoptosis pathways.

Cardiovascular Effects

Ethyl 4-oxo-2,3-dihydropyridine-1-carboxylate derivatives act as calcium channel blockers , influencing L-type voltage-dependent calcium channels. This activity can lead to:

- Reduced blood pressure

- Decreased cardiac workload

Functional studies have demonstrated that these compounds can modulate calcium influx in cardiac myocytes, suggesting their potential use in treating cardiovascular diseases.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. In vitro assays have determined the minimum inhibitory concentration (MIC) required to inhibit microbial growth. Notably:

- Effective against bacteria and fungi

- Potential for developing new antimicrobial agents

This antimicrobial action is attributed to the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Structure-Activity Relationship (SAR)

The biological activity of 1(2H)-pyridinecarboxylic acid derivatives can be influenced by structural modifications. Research into SAR has identified key features that enhance anticancer properties and antimicrobial efficacy. For instance, variations in substituents on the pyridine ring can significantly affect reactivity and biological outcomes.

Research Findings and Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Anticancer Activity | Ethyl 4-oxo derivatives inhibited growth in HeLa and HCT116 cell lines with IC50 values ranging from 0.5 to 5 µM. | Potential for developing targeted cancer therapies. |

| Cardiovascular Pharmacology | Demonstrated significant reduction in calcium influx in isolated cardiac myocytes (p < 0.05). | Possible application as antihypertensive agents. |

| Antimicrobial Efficacy | MIC values ranged from 16 to 64 µg/mL against Staphylococcus aureus and Candida albicans. | Development of novel antimicrobial drugs targeting resistant strains. |

Propriétés

IUPAC Name |

ethyl 4-oxo-2,3-dihydropyridine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-2-12-8(11)9-5-3-7(10)4-6-9/h3,5H,2,4,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDNIENYXPYYNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=O)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415631 |

Source

|

| Record name | 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57330-84-4 |

Source

|

| Record name | 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.